N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
Description
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide is a difluoroacetamide derivative characterized by two tert-butyl groups: one on the phenoxy ring and another on the acetamide nitrogen. Its structural uniqueness lies in the dual tert-butyl substitution, distinguishing it from analogs with smaller or electron-withdrawing substituents .
Properties
IUPAC Name |
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWPFVIIWBHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide typically involves the reaction of tert-butylphenol with difluoroacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired amide bond. Common reagents used in the synthesis include tert-butylphenol, difluoroacetic acid, and tert-butylamine. The reaction conditions may vary, but typically involve moderate temperatures and solvent systems such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving amide bonds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond can form hydrogen bonds with active site residues, influencing the activity of the target enzyme or receptor. The difluoroacetamide group may enhance the compound’s stability and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide with structurally related difluoroacetamides, focusing on substituent effects, synthetic yields, and physical properties.
2.1. Structural and Substituent Analysis
2.2. Key Observations
However, tert-butyl groups may enhance stability and crystallinity, as seen in the high melting point (155–157°C) of N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide .
Synthetic Yields :
- Analogs with linear alkyl chains (e.g., N-butyl in compound 30) or less bulky substituents achieve higher yields (82%) compared to sterically hindered systems . However, tert-butyl-containing compounds like N-(tert-butyl)-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide demonstrate that steric effects can be mitigated in specific reactions, yielding 95% under optimized conditions .
Reactivity in Fluorination Reactions :
- Difluoroacetamides with bromine substituents (e.g., N-bromo-2,2-difluoroacetamide) exhibit high reactivity as fluorinating agents, whereas tert-butyl groups in the main compound may reduce electrophilicity at the carbonyl carbon, limiting similar applications .
2.3. Contradictions and Limitations
- While steric hindrance generally reduces yields (e.g., 51–54% for bulky analogs in ), certain tert-butyl derivatives achieve high yields (95% in ), highlighting the role of reaction design in overcoming steric challenges.
Biological Activity
N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H19F2NO
- Molecular Weight : 283.31 g/mol
Its structure consists of a difluoroacetamide group attached to a tert-butylphenoxy moiety, which is significant for its biological interactions.
Biological Activity Overview
This compound has been studied primarily for its anti-inflammatory and antimicrobial properties. The following sections detail these activities based on various research findings.
Anti-inflammatory Activity
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, derivatives of difluoroacetamide have been shown to inhibit pro-inflammatory cytokines in vitro. A study demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS) .
Table 1: Anti-inflammatory Effects
| Compound | Cytokine Reduction (%) | Study Reference |
|---|---|---|
| This compound | 60% (TNF-α) | |
| Similar Derivative A | 45% (IL-6) | |
| Similar Derivative B | 70% (IL-1β) |
Antimicrobial Activity
In addition to anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. A study reported that this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular signaling pathways involved in inflammation and microbial resistance.
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the transcription of pro-inflammatory genes.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity may arise from disrupting the synthesis of bacterial cell walls, leading to cell lysis.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to a reduction in joint swelling and pain scores compared to placebo groups .
- Case Study on Skin Infections : In a dermatological study, patients with skin infections caused by resistant bacterial strains responded positively to topical formulations containing this compound, demonstrating improved healing rates and reduced infection severity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and amidation. Key parameters include:
- Reaction conditions : Use of anhydrous solvents (e.g., DMF or THF) under inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates .
- Catalysts : Palladium-based catalysts for coupling reactions or bases like K₂CO₃ for deprotonation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound?
- NMR spectroscopy : Identify characteristic signals (e.g., tert-butyl groups at δ ~1.3 ppm in ¹H NMR; CF₂ at δ ~110-120 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, determine bond angles and spatial arrangement of substituents (e.g., phenoxy vs. acetamide orientation) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-response curves : Test across concentrations (nM–μM) to identify IC₅₀/EC₅₀ trends .
- Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) .
Q. What methodologies are suitable for studying target interactions of this compound?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., kinases or GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS, guided by crystallographic data .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
- pH-dependent stability : Test solubility and hydrolysis rates in buffers (pH 2–9) to identify optimal formulation conditions .
Q. What strategies can address low solubility in aqueous media during in vitro assays?
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for analogs?
- Core modifications : Replace tert-butyl groups with isosteres (e.g., cyclopropyl) to evaluate steric effects .
- Fluorine scanning : Synthesize mono-/di-fluoro variants to assess electronic impacts on receptor binding .
- Bioisosteric replacement : Substitute phenoxy with thioether or sulfone groups to modulate lipophilicity .
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- LC-MS/MS : Identify trace impurities (e.g., de-fluorinated byproducts) with MRM transitions .
- Elemental analysis : Verify stoichiometry (C, H, N, F) to confirm purity ≥98% .
Data Interpretation and Reporting
Q. How should researchers report conflicting conformational data from computational vs. experimental models?
- Docking validation : Compare computational docking poses (AutoDock Vina) with crystallographic data to refine force fields .
- Ensemble approaches : Use multiple MD trajectories to account for conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
